molecular formula C6H6N2O2 B120555 4-Nitroaniline CAS No. 100-01-6

4-Nitroaniline

Cat. No. B120555
CAS RN: 100-01-6
M. Wt: 138.12 g/mol
InChI Key: TYMLOMAKGOJONV-UHFFFAOYSA-N
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Description

4-Nitroaniline is a chemical compound that is part of the aniline family, characterized by the presence of a nitro group attached to the benzene ring at the para position relative to the amino group. It is known for its high reactivity in nucleophilic aromatic substitution reactions (S(N)Ar) with hydroxide ions in aqueous media, leading to the production of nitrophenols. This reactivity is attributed to the ability of the amino group to participate in hydrogen bonding with water, which is a key factor in the formation of a stabilized Meisenheimer complex .

Synthesis Analysis

The synthesis of 4-nitroaniline derivatives can be achieved through various methods. One approach involves the ring transformation of dinitropyridone with enaminones, which allows for the introduction of different functional groups such as acetyl, benzoyl, and ethoxycarbonyl into the nitroaniline framework . Another method includes the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene through a series of reactions including oxidation, etherification, reduction, alkylation, and oxidation, yielding a total yield of 75% . Additionally, 4-nitroaniline can form organic single crystals with 4-aminobenzoic acid, grown from ethanol solvent, indicating its potential for use in crystal engineering .

Molecular Structure Analysis

The molecular structure of 4-nitroaniline is such that it can crystallize in a noncentrosymmetric space group, which endows it with significant potential for second-order nonlinear optical properties (NLO). The structure has been confirmed to have a quinoide-like configuration in the ground state, which contrasts with the aromatic configuration suggested for the excited state. This dual nature is supported by crystallographic and spectroscopic data, and it contributes to the compound's interesting optical properties .

Chemical Reactions Analysis

4-Nitroaniline participates in various chemical reactions, including the aforementioned S(N)Ar reactions. It also forms adducts with other compounds, such as picric acid, where the molecules are linked into two-dimensional layers by intermolecular hydrogen bonds. This interaction demonstrates the compound's ability to form stable complexes with other molecules . Furthermore, the photoreaction of 4-nitroveratrole with n-hexylamine, which is structurally related to 4-nitroaniline, results in the formation of isomeric anilines through both S(N)2Ar reactions and radical ion pair mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitroaniline derivatives have been extensively studied. For instance, the organic single crystals of 4-nitroaniline 4-aminobenzoic acid exhibit a sharp melting point at 151°C and are stable up to 160°C. The optical properties, such as UV absorption and fluorescence, have been characterized, with the cutoff wavelength around 459 nm and the optical band gap evaluated from transmission spectra. The thermal properties have been assessed using thermogravimetric analysis, confirming the stability of the crystals under heat . The compound's NLO properties have also been theoretically predicted and experimentally confirmed, with a molecular first hyperpolarizability value significantly higher than that of p-nitroaniline, a classical compound with known NLO properties .

Scientific Research Applications

Biodegradation in Textile Wastewater

4-Nitroaniline, a toxic aromatic amine, is often present in textile dye wastewater. Studies have focused on its biodegradation using bacterial cultures. Khalid, Arshad, and Crowley (2009) found that mixed bacterial cultures, including Acinetobacter sp., Citrobacter freundii, and Klebsiella oxytoca, can effectively degrade 4-nitroaniline under aerobic conditions, highlighting their potential for treating dye-contaminated water (Khalid, Arshad, & Crowley, 2009).

Removal Using Advanced Oxidation Processes

Malakootian et al. (2019) researched the use of ZnO nanoparticles immobilized on stones to remove 4-nitroaniline from wastewater via a hybrid advanced oxidation process (UV/ZnO/O3). This method achieved a high removal efficiency of 96% under optimal conditions, suggesting a viable approach for eliminating toxic pollutants from water (Malakootian et al., 2019).

Plant-Growth Promoting Bacterial Biodegradation

Silambarasan and Vangnai (2016) reported on the biodegradation of 4-nitroaniline by the plant-growth promoting bacterium Acinetobacter sp. AVLB2. Their study demonstrated not only the effective biodegradation of 4-nitroaniline but also the reduction in its toxicity, suggesting potential applications in environmental remediation and agriculture (Silambarasan & Vangnai, 2016).

Nanosorbent for Water Purification

Research by Mahmoud et al. (2016) explored the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the removal of 4-nitroaniline from water. Their results showed excellent recovery values, indicating the material's effectiveness as a nanosorbent for water purification (Mahmoud et al., 2016).

Photocatalytic Degradation

Gautam et al. (2005) studied the photocatalytic degradation of 4-nitroaniline using TiO2 suspensions under both artificial and solar radiation. This research provided insights into the potential of photocatalytic methods for the degradation of pollutants like 4-nitroaniline (Gautam et al., 2005).

Safety And Hazards

4-Nitroaniline is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . Its LD50 in rats is 750.0 mg/kg when administered orally . It is particularly harmful to all aquatic organisms, and can cause long-term damage to the environment if released as a pollutant .

Future Directions

The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles . Future research could focus on exploring other materials for the synthesis of nanocatalytic assemblies .

properties

IUPAC Name

4-nitroaniline
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InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2
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InChI Key

TYMLOMAKGOJONV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]
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Molecular Formula

C6H6N2O2
Record name P-NITROANILINE, [SOLID]
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Related CAS

15873-51-5 (mono-hydrochloride), 38013-32-0 (sulfate[2:1]), 66827-74-5 (mercury(2+) salt[2:1])
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DSSTOX Substance ID

DTXSID8020961
Record name 4-Nitrobenzenamine
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Molecular Weight

138.12 g/mol
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Physical Description

P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999), Dry Powder, Bright yellow, crystalline powder with a slight ammonia-like odor; [NIOSH], YELLOW CRYSTALS OR POWDER., Bright yellow, crystalline powder with a slight ammonia-like odor.
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Boiling Point

637 °F at 760 mmHg (NTP, 1992), 332 °C (calculated), 332 °C, 630 °F
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Flash Point

390 °F (NTP, 1992), 199 °C, 329 °F (OPEN CUP) (MOLTEN SOLID), 199 °C (closed cup), 390 °F
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Very soluble in methanol; soluble in ethanol, ether, acetone, chloroform, toluene; slightly soluble in benzene, deuterated DMSO, 1 g/45 mL boiling water; 1 g/25 mL alcohol; 1 g/30 mL ether, 0.08 g/100 g water at 18.5 °C., In water, 390 ppm at 20 °C, For more Solubility (Complete) data for 4-NITROANILINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 18.5 °C: 0.08, 0.08%
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.424 at 20 °C/4 °C, 1.4 g/cm³, 1.42
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Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.77 (air= 1), Relative vapor density (air = 1): 4.8, 4.77
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Vapor Pressure

0.0015 mmHg at 68 °F ; 0.007 mmHg at 86 °F (NTP, 1992), 0.0000032 [mmHg], 3.2X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2, 0.00002 mmHg
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Mechanism of Action

... To assess further the role of the 4-substituent in methaemoglobinaemia, the toxicity of a series of 4-substituted aniline derivatives was also studied. Of the anilines studied, 4-nitroaniline caused the most methemoglobin (36.5 +/- 8.0%), while aniline caused the least (0.3 +/- 0.5%). Overall, there was a significant correlation (r2 = 0.83) between the hemotoxicity and the Hammett constant, sigma(p), suggesting that it is the electron-withdrawing properties of the substituent that influence the methemoglobin formation. ..., The relative mutagenic activities of aminoanilines have been attempted to be related to parameters reflecting potential for n-hydroxylation and stability of the arylnitrenium ions. Both chloro and the nitro groups deactivate the amine group to n-hydroxylation and the ring to epoxidation, & no active products from cytochrome p450 would be predicted. The activity of the nitro derivatives is presumed to be due to transformation of the nitro group itself to an active mutagenic species by other enzyme systems. /Aminoanilines/
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Impurities

A CO-PRODUCT OF THE GAMMA-GLUTAMYL TRANSPEPTIDASE REACTION IS GLUTAMYLGLYCYLGLYCINE.
Record name 4-NITROANILINE
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Product Name

4-Nitroaniline

Color/Form

Pale yellow monoclinic crystals from water, Bright yellow powder, Bright yellow, crystalline powder.

CAS RN

100-01-6
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Melting Point

298 °F (NTP, 1992), 146 °C, Heat of fusion at melting point = 21.2 kJ/mol, 148 °C, 295 °F
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Synthesis routes and methods I

Procedure details

If, in Example 10, the 4,6-dinitro-2-amino-phenol is replaced by 12.3 parts of 2-methoxy aniline and the 4-nitro aniline by 30.9 parts of 4-amino-4'-nitro-diphenylamine-2'-sulphonic acid, one obtains a dyestuff which dyes leathers from different tanning processes in shades which are much more yellow.
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Synthesis routes and methods II

Procedure details

A production strain of Aspergillus sojae (DS 8351) is cultured. Exopeptidase activity is expressed as Leucine aminopeptidase units (Leu-A): 1 Leu-A is the amount of enzyme needed to produce 1 μmol p-nitroaniline per minute at pH 7.2 and 20° C. from L-leucine-p-nitroaniline. The test is performed as follows: Leucine paranitroanilid (SIGMA) is dissolved in water at a concentration of 9 mM. 1 ml of the solution is mixed with 1.5 ml 0.1M phosphate buffer pH 7.2. At t=0, 0.5 ml enzyme is introduced and left for reaction at 20° C. Fifteen minutes later, 1 ml 1N HCl is added to stop the reaction. A blank is run with 1N HCl being introduced at t=0. Optical density is determined for the blank (ODblank) and for the assay (ODassay) at 400 nm. Activity is calculated as follows: A = ( OD blank - OD assay ) 9.8 × 15 × 4 0.5 ⁢   ⁢ Leu-A/ml
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L-leucine-p-nitroaniline
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DS 8351
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Synthesis routes and methods III

Procedure details

Primary aromatic amines also have been diazotized in solvents by means of pure nitrogen tetroxide. O. N. Witt, Tagbl. Natf.-Vers. Baden-Baden 1879, 194 (Chem. Zentr. 1880, II, 226) reported obtaining benzenediazonium nitrate by the reaction of anhydrous pure nitrogen tetroxide with aniline in an anhydrous benzene solution; and B. Houston et al., J. Am. Chem. Soc. 47, 3011-3018 (1925), obtained a diazoaminobenzene derivative as well as the corresponding diazonium nitrate by the action of pure, anhydrous nitrogen tetroxide on o-, m-, and p-nitroaniline in an anhydrous benzene solution.
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Synthesis routes and methods IV

Procedure details

After precisely 4 minutes, 150 μl. of starting reagent, consisting of 1.1 mmole/litre Chromozym® TH (Tos-Gly-ProArg-pNA) and 100 mmole/litre calcium acetate, are added thereto and at 405 nm there is determined in a photometer the time until a definite amount of substrate is reacted by newly formed thrombin to give Tos-Gly-Pro-Arg and p-nitroaniline (pNA). The amount of reacted substrate, which is measured, is defined by a threshold extinction value (for example ΔE=0.2).
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Synthesis routes and methods V

Procedure details

A mixture of 120 parts of acrylonitrile and 1000 parts of acetone is introduced into the solution of the diazo derivative obtained from 276 parts of p-nitroaniline. Then, 40 parts of cupric chloride crystallised with 2 molecules of water are added and the mixture is stirred vigorously. The evolution of nitrogen is exothermic and the temperature should be kept at 30°-32° C. by means of a cooling bath. When the diazonium chloride has disappeared (6 hours), yellow leaflets melting at 108° C. are filtered off. After recrystallisation from methanol, one obtains 330 parts of 2-chloro-3-(4-nitrophenyl) propionitrile which melts at 112° C. This product is then dehydrohalogenated by means of 200 parts of crystallised sodium acetate in a mixture of 340 parts of water and 800 parts of ethyl alcohol. The mixture is refluxed for 12 hours and 225 parts of 4-nitrocinnamonitrile are isolated in the cold. Melting point: 202° C. The 4-nitro-cinnamonitrile thus obtained is then reduced by the Bechamp method in 2000 parts of water and 800 parts of ethyl alcohol. The 4-aminocinnamonitrile is obtained which melts at 109°-110° C. Yield: 76%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitroaniline
Reactant of Route 2
4-Nitroaniline
Reactant of Route 3
4-Nitroaniline
Reactant of Route 4
4-Nitroaniline
Reactant of Route 5
4-Nitroaniline
Reactant of Route 6
4-Nitroaniline

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